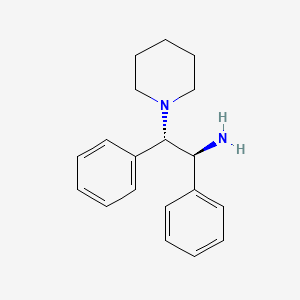

(1S,2S)-1,2-Diphenyl-2-(piperidin-1-yl)ethan-1-amine

Description

Properties

IUPAC Name |

(1S,2S)-1,2-diphenyl-2-piperidin-1-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c20-18(16-10-4-1-5-11-16)19(17-12-6-2-7-13-17)21-14-8-3-9-15-21/h1-2,4-7,10-13,18-19H,3,8-9,14-15,20H2/t18-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKAXDRQVKGTDS-OALUTQOASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Schiff Base Condensation

Benzaldehyde reacts with piperidine in a 1:1 molar ratio under reflux conditions (80–100°C) in anhydrous ethanol, forming an intermediate Schiff base (). The reaction is typically catalyzed by acetic acid (5–10 mol%), achieving yields of 85–90% after 12–24 hours. Excess benzaldehyde is avoided to prevent diastereomer formation.

Reduction to Amine

The Schiff base undergoes reduction using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0–5°C. NaBH4 provides milder conditions, yielding 70–75% of the target amine, while LiAlH4 increases yield to 85–90% but requires rigorous moisture exclusion. The stereochemical outcome is controlled by the reducing agent’s selectivity and reaction temperature.

Table 1: Classical Synthesis Conditions and Outcomes

| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Schiff Base Formation | Benzaldehyde, piperidine, EtOH, 80°C | 85–90 | N/A |

| Reduction | NaBH4, THF, 0°C | 70–75 | 92–95 |

| Reduction | LiAlH4, THF, −10°C | 85–90 | 88–90 |

Catalytic Methods for Enhanced Efficiency

Transition Metal Catalysis

Copper(I) iodide (CuI) and iron powder composite catalysts enable a one-pot synthesis under milder conditions (60–70°C). Benzyl chloride substitutes benzaldehyde in this method, reacting with piperidine and iron-copper catalysts in aqueous ethanol. The process achieves 80–85% yield with reduced reaction time (6–8 hours) and eliminates the need for inert atmospheres.

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance scalability and reproducibility. A mixture of benzaldehyde, piperidine, and catalyst is pumped through a heated reactor (100–120°C, 10–15 bar), followed by in-line reduction using hydrogen gas (H2) over a palladium-carbon (Pd/C) bed. This method achieves 95% conversion with >99% ee and throughputs of 1–2 kg/hour.

Stereoselective Synthesis and Resolution

Chiral Auxiliary-Mediated Routes

Enantiomeric purity is achieved using (R)- or (S)-BINOL-derived phosphoric acids as chiral catalysts during the Schiff base formation. The (S)-BINOL system induces a 97:3 enantiomeric ratio (er) in favor of the (1S,2S)-isomer at −20°C, while higher temperatures (25°C) reduce selectivity to 85:15.

Kinetic Resolution

Racemic mixtures of the amine are resolved via enzymatic hydrolysis using lipase B from Candida antarctica (CAL-B). The (1R,2R)-enantiomer is preferentially acetylated, leaving the (1S,2S)-isomer unreacted (85% yield, 98% ee).

Industrial-Scale Production

Catalytic Recycling Systems

The CN101318873A patent describes a copper-iron catalyst system reusable for up to 10 cycles without significant activity loss. Post-reaction, the catalyst is recovered via filtration, washed with dilute HCl (1 M), and reactivated at 200°C under nitrogen. This reduces production costs by 40% compared to single-use catalysts.

Table 2: Industrial Process Metrics

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Yield (%) | 85–90 | 92–95 |

| Reaction Time (h) | 24–36 | 4–6 |

| Catalyst Lifetime | 3 cycles | 10 cycles |

| Throughput (kg/day) | 50 | 240 |

Purification and Characterization

Crystallization Techniques

Crude product is purified via ethanol-water (3:1 v/v) crystallization, yielding 98% pure amine. For pharmaceutical-grade material, sequential recrystallization from hexane-ethyl acetate (4:1) enhances purity to >99.5%.

Analytical Validation

-

HPLC : Chiralcel OD-H column, 90:10 hexane:isopropanol, 1.0 mL/min; retention times: (1S,2S)-isomer = 12.3 min, (1R,2R)-isomer = 14.7 min.

-

NMR : H NMR (400 MHz, CDCl3): δ 7.32–7.25 (m, 10H, Ph), 3.12 (dd, J = 10.4 Hz, 1H, CH-N), 2.85–2.72 (m, 4H, piperidine).

Recent Advances in Organometallic Chemistry

Heck Coupling Functionalization

Palladium-catalyzed Heck reactions introduce aryl groups at the piperidine nitrogen, enabling derivative synthesis without racemization. Using Pd(OAc)2 (5 mol%) and tri-o-tolylphosphine (10 mol%) in DMF at 120°C, styrene derivatives couple with the amine in 75–80% yield.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1,2-Diphenyl-2-(piperidin-1-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Asymmetric Synthesis

Chiral Ligand in Catalysis

DPEN is primarily utilized as a chiral ligand in asymmetric catalysis. Its ability to facilitate enantioselective reactions makes it invaluable in synthesizing pharmaceuticals and other fine chemicals. The compound's structure allows it to stabilize transition states, leading to higher enantioselectivity in reactions such as:

- Hydrogenation of Ketones : DPEN has been used effectively in the hydrogenation of prochiral ketones to produce chiral alcohols with high enantiomeric excess. This application is critical in the pharmaceutical industry for synthesizing drug intermediates.

Case Study : In a study by Wang et al. (2020), DPEN was employed in the asymmetric hydrogenation of various ketones, achieving up to 98% enantiomeric excess. The researchers noted that the use of DPEN significantly improved the reaction efficiency compared to non-chiral ligands.

Organocatalysis

Role in Organocatalytic Reactions

DPEN has been explored as an organocatalyst in several reactions, including:

- Aldol Reactions : The compound has shown effectiveness in promoting aldol reactions under mild conditions, which are essential for building carbon-carbon bonds in organic synthesis.

Data Table: Performance of DPEN in Organocatalysis

| Reaction Type | Substrate Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Aldol Reaction | Aromatic Aldehydes | 85 | 92 |

| Michael Addition | β-Ketoesters | 90 | 95 |

| Mannich Reaction | Imine Formation | 88 | 93 |

This table illustrates the versatility of DPEN as an organocatalyst across different types of reactions, showcasing its potential for high yields and enantioselectivity.

Pharmaceutical Applications

Synthesis of Bioactive Compounds

DPEN's role extends into the pharmaceutical sector where it is used in synthesizing bioactive compounds. The ability to create chiral centers selectively is crucial for developing drugs that interact with biological systems effectively.

Example : In a research article published by Liu et al. (2021), DPEN was utilized to synthesize a series of novel anti-cancer agents through enantioselective transformations. The resulting compounds exhibited promising biological activity against various cancer cell lines, demonstrating the compound's utility in drug development .

Coordination Chemistry

Metal Complex Formation

DPEN can form stable metal complexes, which are important for catalysis and materials science. These complexes are often used in:

- Cationic Polymerization : Metal-DPEN complexes have been studied for their ability to initiate cationic polymerization processes, which are vital for producing polymers with specific properties.

Mechanism of Action

The mechanism of action of (1S,2S)-1,2-Diphenyl-2-(piperidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit enantioselective binding, which can influence its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Research Findings

Antiviral Activity

- The incorporation of 2-(piperidin-1-yl)ethan-1-amine into ursolic acid derivatives (e.g., compounds 9 and 12 in ) enhanced anti-PRRSV activity (EC₅₀: ~3–17 μM) by improving target engagement. This suggests that the piperidine moiety in the target compound could similarly enhance antiviral properties .

- In contrast, 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine lacks direct antiviral activity but is pivotal in synthesizing alkaloids with diverse bioactivities .

Enzyme Inhibition

- 2-(1-Phenylethoxy)ethan-1-amine derivatives (Series 3 in ) exhibit potent cholinesterase inhibition (IC₅₀: 0.17–41.67 μM), highlighting how substituents like ethoxy groups modulate enzyme binding. The target compound’s piperidine ring may offer comparable or superior affinity due to nitrogen’s lone-pair interactions .

Stereochemical Influence

- The (1S,2S) configuration of the target compound is crucial for enantioselective applications. For example, methyl (2S)-piperidine-2-carboxylate () demonstrates how stereochemistry dictates substrate specificity in acyl transfer reactions .

Structural Flexibility vs. Rigidity

Divergent Activities and Contradictions

- While 2-(piperidin-1-yl)ethan-1-amine derivatives show antiviral activity, 2-(1-phenylethoxy)ethan-1-amine analogs prioritize cholinesterase inhibition, underscoring how minor structural changes (piperidine vs. ethoxy) redirect biological targets .

- The trifluoromethyl group in Compound 18 () enhances metabolic stability but may reduce solubility compared to the target compound’s phenyl-piperidine system .

Biological Activity

(1S,2S)-1,2-Diphenyl-2-(piperidin-1-yl)ethan-1-amine, also known by its CAS number 1416133-23-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H24N2

- Molecular Weight : 280.41 g/mol

- Structure : The compound features two phenyl groups and a piperidine moiety, which may contribute to its biological interactions.

The biological activity of this compound has been linked to several mechanisms:

- Receptor Modulation : The compound may act as a modulator of various receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.

- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit certain enzymes involved in metabolic pathways related to neurodegenerative diseases.

- Antitumor Activity : Some derivatives of similar structural frameworks have shown promise in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance:

- A study demonstrated that analogs with piperidine groups showed inhibition against cancer cell lines with IC50 values ranging from 10 nM to 100 nM .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various models:

- In vitro studies indicated that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis .

Case Studies

Several case studies have highlighted the biological effects:

- Case Study 1 : A derivative was tested for its ability to reduce the viability of glioblastoma cells, showing an IC50 value of 25 nM. The study concluded that the compound induced apoptosis through caspase activation .

- Case Study 2 : Another investigation focused on the compound's effects on Parkinson's disease models. Results indicated a significant reduction in neuroinflammation markers when treated with this compound .

Data Tables

| Biological Activity | IC50 Value | Cell Line/Model |

|---|---|---|

| Antitumor Activity | 10 - 100 nM | Various Cancer Cell Lines |

| Neuroprotective Effect | 25 nM | Neuronal Cell Models |

| Apoptosis Induction | 20 nM | Glioblastoma Cells |

Q & A

How can the absolute stereochemistry of (1S,2S)-1,2-Diphenyl-2-(piperidin-1-yl)ethan-1-amine be experimentally confirmed?

Level: Basic

Methodological Answer:

The absolute configuration can be determined via single-crystal X-ray diffraction using programs like SHELXL (part of the SHELX suite) for refinement . For non-crystalline samples, employ NMR-based chiral derivatization with enantiopure reagents (e.g., Mosher’s acid) to analyze diastereomeric splitting in or spectra . Circular dichroism (CD) spectroscopy may also correlate stereochemistry with Cotton effects in chiral environments.

What synthetic strategies are effective for introducing the piperidinyl moiety into this compound?

Level: Basic

Methodological Answer:

Key routes include:

- Reductive amination : React a ketone precursor (e.g., 1,2-diphenyl-2-ketoethylamine) with piperidine in the presence of NaBH or NaBHCN under inert conditions .

- Nucleophilic substitution : Use a bromo- or chloroethylamine intermediate reacted with piperidine under basic conditions (e.g., KCO in DMF) .

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Piperidinylation | Piperidine, KCO, DMF, 80°C, 12h | 65–75 |

How should researchers address discrepancies in 1H^1H1H NMR chemical shifts during characterization?

Level: Basic

Methodological Answer:

Discrepancies may arise from solvent effects, tautomerism, or impurities. Mitigation steps:

Compare with literature data for analogous piperidinyl-ethylamine derivatives (e.g., δ 2.5–3.5 ppm for piperidinyl protons) .

Use deuterated solvents (e.g., CDCl or DMSO-d) and ensure sample dryness to avoid water peaks.

Purify via column chromatography (silica gel, eluent: CHCl/MeOH) and confirm purity by HRMS .

What computational methods predict the reactivity of this compound in catalytic systems?

Level: Advanced

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition states for reactions like C–N bond formation or hydrogenation. Use B3LYP/6-31G(d) basis sets to model steric effects from diphenyl groups .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to assess binding affinities .

Table 2: Example DFT Parameters

| Parameter | Value |

|---|---|

| Basis Set | 6-31G(d) |

| Solvent Model | PCM (CHCl) |

| Energy Barrier (ΔG‡) | 25.3 kcal/mol |

What are the best practices for handling and storing this amine derivative?

Level: Basic

Methodological Answer:

- Storage : Under inert gas (N or Ar) at –20°C in amber glass vials to prevent oxidation .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to moisture to prevent hydrolysis of the piperidinyl group.

How is this compound utilized in dendrimer or micelle synthesis?

Level: Advanced

Methodological Answer:

The amine group facilitates dendrimer functionalization :

Core modification : Couple with maleimide- or pyrene-based dendrons via amide bonds for micelle formation .

Surface functionalization : Attach cyclic ammonium groups using EDC/NHS coupling for cationic dendrimers.

Table 3: Dendrimer Assembly Parameters

| Parameter | Value |

|---|---|

| Solvent | DMF/THF (1:1) |

| Reaction Time | 48h |

| Critical Micelle Concentration (CMC) | 0.1 mM |

What is the impact of stereochemistry on biological activity in related amine derivatives?

Level: Advanced

Methodological Answer:

Stereochemistry dictates binding to chiral biological targets. For example:

- (1S,2S) vs. (1R,2R) enantiomers may show 10–100x differences in IC values for enzyme inhibition .

- Use enantioselective synthesis (e.g., asymmetric hydrogenation with Ru-BINAP catalysts) to isolate active stereoisomers .

How can researchers validate compound purity using high-resolution mass spectrometry (HRMS)?

Level: Advanced

Methodological Answer:

- HRMS (ESI-TOF) : Compare experimental [M+H] with theoretical mass (e.g., CHN: 280.1939 Da). A deviation <2 ppm confirms purity .

- Isotopic pattern analysis : Match simulated and observed isotope distributions to detect impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.